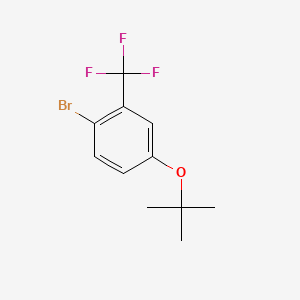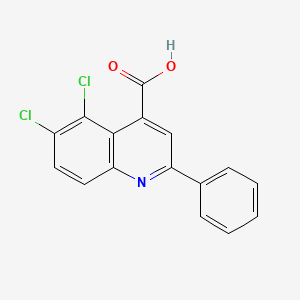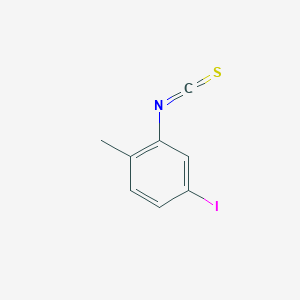
Ethyl 5-(2-Methoxy-3-pyridyl)isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32708647 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32708647 involves several steps, each requiring specific reaction conditions to ensure the desired product is obtained. Common synthetic routes include:
Step 1: Initial formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure using electrophilic substitution reactions.
Step 3: Final modifications to introduce specific functional groups that enhance the compound’s reactivity and stability.
Industrial Production Methods
Industrial production of MFCD32708647 typically involves large-scale chemical reactors where the reaction conditions are meticulously controlled. This includes maintaining optimal temperatures, pressures, and concentrations of reactants to maximize yield and purity. Advanced purification techniques such as crystallization and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
MFCD32708647 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
MFCD32708647 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of MFCD32708647 involves its interaction with specific molecular targets, leading to a cascade of biochemical events. The compound binds to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can result in various physiological effects, depending on the target and context.
Propiedades
Fórmula molecular |
C12H12N2O4 |
|---|---|
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
ethyl 5-(2-methoxypyridin-3-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H12N2O4/c1-3-17-12(15)9-7-10(18-14-9)8-5-4-6-13-11(8)16-2/h4-7H,3H2,1-2H3 |
Clave InChI |
WAATYUFDIUYANT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NOC(=C1)C2=C(N=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-Azabicyclo[3.2.1]octan-8-yl)-2-(1-piperidyl)acetamide](/img/structure/B15335445.png)
![2-(4-Fluorophenoxy)-N-[4-(5-methyl-2-benzoxazolyl)phenyl]acetamide](/img/structure/B15335452.png)








![1-[9-Ethyl-7-(2-thienyl)-9H-carbazol-3-yl]-N-methylmethanamine](/img/structure/B15335523.png)


![8-Methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B15335535.png)
